molecular formula C19H26BN3O3 B13928935 N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide

Cat. No.: B13928935
M. Wt: 355.2 g/mol
InChI Key: WUGFARMPHCQAHX-UHFFFAOYSA-N
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Description

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide: is a complex organic compound that features a quinazoline core substituted with a pivalamide group and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pivalamide Group: This step involves the reaction of the quinazoline derivative with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

  • Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.

Medicine:

  • Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

Industry:

Mechanism of Action

The mechanism of action of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and quinazoline moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide is unique due to the combination of the quinazoline core and the boronic ester group, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development in various fields .

Properties

Molecular Formula

C19H26BN3O3

Molecular Weight

355.2 g/mol

IUPAC Name

2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]propanamide

InChI

InChI=1S/C19H26BN3O3/c1-17(2,3)15(24)23-16-21-11-12-10-13(8-9-14(12)22-16)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24)

InChI Key

WUGFARMPHCQAHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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